molecular formula C21H26N2O3S B2902390 1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1797845-30-7

1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2902390
M. Wt: 386.51
InChI Key: XOXXKLDXRQIPEB-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has been widely used in scientific research. This compound is also known as PTPU and has been synthesized using various methods. PTPU has been found to have significant biochemical and physiological effects and has been used in various scientific applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea' involves the reaction of 2-phenoxyethanol with 4-(phenylthio)tetrahydro-2H-pyran-4-carbaldehyde to form the corresponding imine intermediate, which is then reduced with sodium borohydride to yield the amine intermediate. The amine intermediate is then reacted with isocyanate to form the final product, 1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea.

Starting Materials
2-phenoxyethanol, 4-(phenylthio)tetrahydro-2H-pyran-4-carbaldehyde, sodium borohydride, isocyanate

Reaction
Step 1: Reaction of 2-phenoxyethanol with 4-(phenylthio)tetrahydro-2H-pyran-4-carbaldehyde in the presence of a suitable catalyst to form the corresponding imine intermediate., Step 2: Reduction of the imine intermediate with sodium borohydride to yield the amine intermediate., Step 3: Reaction of the amine intermediate with isocyanate to form the final product, 1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea.

Mechanism Of Action

PTPU inhibits PTPs by binding to the active site of the enzyme. This results in the inhibition of the dephosphorylation of tyrosine residues in proteins, leading to the activation of signaling pathways. The inhibition of PTPs by PTPU has been shown to have anti-cancer, anti-inflammatory, and anti-diabetic effects.

Biochemical And Physiological Effects

PTPU has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. PTPU has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, PTPU has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

PTPU has several advantages for lab experiments. It is a potent and selective inhibitor of PTPs, which makes it an ideal tool for studying the role of PTPs in cellular signaling pathways. PTPU is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, PTPU has some limitations. It has low solubility in water, which can make it challenging to use in aqueous solutions. Additionally, PTPU has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

For research on PTPU include the development of more potent and selective PTP inhibitors, the optimization of the pharmacokinetic properties of PTPU, and the evaluation of its efficacy in clinical trials. Additionally, the role of PTPs in various diseases needs to be further elucidated to identify potential therapeutic targets for PTP inhibitors.
Conclusion:
In conclusion, 1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a chemical compound that has been extensively used in scientific research. PTPU has been found to have significant biochemical and physiological effects and has been used in various scientific applications. The inhibition of PTPs by PTPU has emerged as a potential therapeutic strategy for various diseases. Further research is needed to explore the therapeutic potential of PTPU and to identify potential therapeutic targets for PTP inhibitors.

Scientific Research Applications

PTPU has been extensively used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in the regulation of cellular signaling pathways. Dysregulation of PTPs has been linked to various diseases such as cancer, diabetes, and autoimmune disorders. Therefore, the inhibition of PTPs has emerged as a potential therapeutic strategy for these diseases.

properties

IUPAC Name

1-(2-phenoxyethyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-20(22-13-16-26-18-7-3-1-4-8-18)23-17-21(11-14-25-15-12-21)27-19-9-5-2-6-10-19/h1-10H,11-17H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXXKLDXRQIPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCCOC2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-phenoxyethyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

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